molecular formula C19H25ClN4O2S2 B15012854 1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea

1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea

Cat. No.: B15012854
M. Wt: 441.0 g/mol
InChI Key: SCUOTUULRVBKKE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-CYCLOHEXYL-3-HYDROXYUREA is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-CYCLOHEXYL-3-HYDROXYUREA typically involves multiple steps. One common approach is the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized with 2,2-dimethyl-1,3-propanedithiol to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with cyclohexyl isocyanate to introduce the hydroxyurea moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-CYCLOHEXYL-3-HYDROXYUREA can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-CYCLOHEXYL-3-HYDROXYUREA is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidine and hydroxyurea moieties. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-1-CYCLOHEXYL-3-HYDROXYUREA is unique due to its combination of a thiazolidine ring, a chlorophenyl group, and a hydroxyurea moiety. This structural combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H25ClN4O2S2

Molecular Weight

441.0 g/mol

IUPAC Name

1-[3-[(E)-(4-chlorophenyl)methylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-3-cyclohexyl-1-hydroxyurea

InChI

InChI=1S/C19H25ClN4O2S2/c1-19(2)16(24(26)17(25)22-15-6-4-3-5-7-15)23(18(27)28-19)21-12-13-8-10-14(20)11-9-13/h8-12,15-16,26H,3-7H2,1-2H3,(H,22,25)/b21-12+

InChI Key

SCUOTUULRVBKKE-CIAFOILYSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=C(C=C2)Cl)N(C(=O)NC3CCCCC3)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=C(C=C2)Cl)N(C(=O)NC3CCCCC3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.